![molecular formula C11H13F5OSi B14234389 Dimethyl[3-(pentafluorophenyl)propyl]silanol CAS No. 261968-96-1](/img/structure/B14234389.png)
Dimethyl[3-(pentafluorophenyl)propyl]silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[3-(pentafluorophenyl)propyl]silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethylsilane moiety, which is further connected to a pentafluorophenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(pentafluorophenyl)propyl]silanol typically involves the reaction of dimethylchlorosilane with 3-(pentafluorophenyl)propylmagnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then hydrolyzed to yield the desired silanol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[3-(pentafluorophenyl)propyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl[3-(pentafluorophenyl)propyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethyl[3-(pentafluorophenyl)propyl]silanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. The pentafluorophenyl group can interact with hydrophobic regions of proteins, potentially altering their activity .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenylpropyltrimethoxysilane: Similar structure but with trimethoxy groups instead of dimethylsilanol.
Dimethyl(pentafluorophenyl)(3-(pentafluorophenyl)propyl)silane: Contains an additional pentafluorophenyl group.
Properties
CAS No. |
261968-96-1 |
|---|---|
Molecular Formula |
C11H13F5OSi |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
hydroxy-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
InChI |
InChI=1S/C11H13F5OSi/c1-18(2,17)5-3-4-6-7(12)9(14)11(16)10(15)8(6)13/h17H,3-5H2,1-2H3 |
InChI Key |
ADWXQQQPHKAZOT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
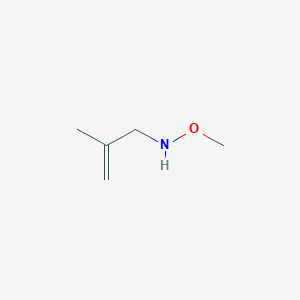
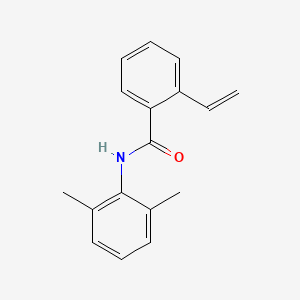
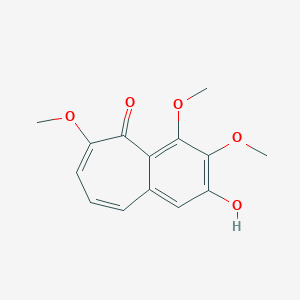

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
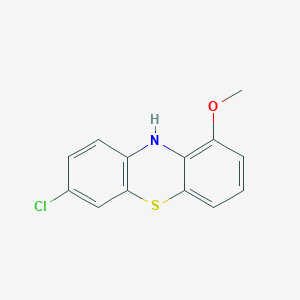
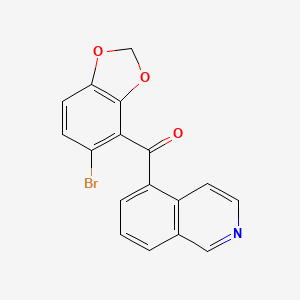
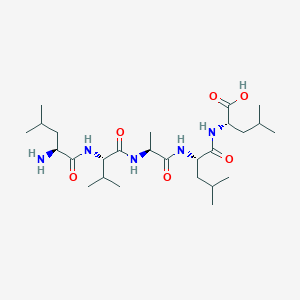
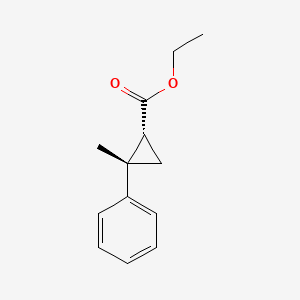
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
